4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid

Lipophilicity LogP Drug-likeness

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is a sulfonamide-functionalized tetrahydronaphthalene derivative supplied as a research-grade building block (purity ≥95%) with a molecular formula of C₁₄H₁₉NO₄S and a molecular weight of 297.37 g/mol. The compound features a partially saturated bicyclic tetrahydronaphthalene ring connected via a sulfonamide linkage to a butanoic acid chain, producing a measured logP of 2.698 and a melting point of 130–132 °C.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 870693-16-6
Cat. No. B2466062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid
CAS870693-16-6
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O
InChIInChI=1S/C14H19NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10,15H,1-6,9H2,(H,16,17)
InChIKeyFVUIMCXWRUBWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid (CAS 870693-16-6): Sulfonamide Building Block with Differentiated Lipophilicity and Linker Geometry


4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is a sulfonamide-functionalized tetrahydronaphthalene derivative supplied as a research-grade building block (purity ≥95%) with a molecular formula of C₁₄H₁₉NO₄S and a molecular weight of 297.37 g/mol . The compound features a partially saturated bicyclic tetrahydronaphthalene ring connected via a sulfonamide linkage to a butanoic acid chain, producing a measured logP of 2.698 and a melting point of 130–132 °C [1]. These physicochemical properties position this compound at a distinct point in lipophilicity–linker space relative to its closest structural analogs, which is critical for applications where predictable partitioning, solubility, and conformational behavior are required [2].

Why 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid Cannot Be Replaced by a Closest Analog Without Experimental Revalidation


In the sulfonamide chemical space, even seemingly minor structural modifications—such as saturation of the aryl ring, shortening of the alkyl linker by a single methylene unit, or replacement of the aromatic system—produce large, quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and molecular topology . For 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)butanoic acid, the measured logP of 2.698 differs by approximately 2.0 log units from its fully aromatic naphthalene counterpart (XlogP 0.7) and by approximately 1.4 log units from its propanoic acid homolog (logP 1.3184) . These differences are large enough to alter compound solubility, permeability, and protein-binding behavior in ways that cannot be compensated for by simple concentration adjustment [1]. Furthermore, the tetrahydronaphthalene sulfonamide scaffold has demonstrated measurable carbonic anhydrase II inhibitory activity (Ki = 94 μM) in direct enzymatic assays, confirming that the core structure contributes to specific target engagement that analogs lacking this exact combination of ring saturation and linker length may not replicate [2].

Quantitative Differentiation Evidence for 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid (CAS 870693-16-6) Versus Closest Analogs


Lipophilicity Advantage Over the Fully Aromatic Naphthalene Analog (CAS 179051-17-3): logP 2.698 vs. XlogP 0.7

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid (target) exhibits a measured logP of 2.698 [1], whereas the fully aromatic naphthalene analog, 4-(naphthalene-2-sulfonamido)butanoic acid (CAS 179051-17-3), has a computed XlogP of 0.7 . The approximately 2.0 log unit difference (roughly 100-fold in partition coefficient) arises from the replacement of the aromatic naphthalene ring with a partially saturated tetrahydronaphthalene system. This represents a substantial shift in hydrophobicity that directly impacts solubility and membrane permeability.

Lipophilicity LogP Drug-likeness

Lipophilicity Differentiation vs. Shorter-Chain Propanoic Acid Analog (CAS 790681-74-2): logP 2.698 vs. logP 1.3184

The target compound (logP = 2.698) [1] is substantially more lipophilic than its propanoic acid homolog, 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoic acid (CAS 790681-74-2), which has a reported logP of 1.3184 . The difference of approximately 1.38 log units corresponds to a ~24-fold higher partition coefficient for the target compound, attributable entirely to the extra methylene group in the butanoic acid linker versus the propanoic acid linker.

Lipophilicity Linker length SAR

Molecular Size and Linker Topology: Butanoic Acid (C4) vs. Propanoic Acid (C3) Scaffold Comparison

The target compound carries a butanoic acid (C4) linker, resulting in a molecular weight of 297.37 g/mol (C₁₄H₁₉NO₄S) [1], compared with the propanoic acid (C3) analog (CAS 790681-74-2) at 283.34 g/mol (C₁₃H₁₇NO₄S) [2]. Both molecules possess 6 rotatable bonds and 5 hydrogen bond acceptors , but the additional methylene in the target extends the spatial reach between the sulfonamide anchor and the terminal carboxylic acid, potentially altering binding geometry in target pockets.

Linker geometry Molecular weight Rotatable bonds

Carbonic Anhydrase Inhibitory Potential of the Tetrahydronaphthalene Sulfonamide Scaffold: Class-Level Evidence

A closely related tetrahydronaphthalene sulfonamide, N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide, was evaluated in a direct enzymatic assay against human carbonic anhydrase II (hCA II) and exhibited a Ki of 94 ± 7.6 μM [1]. This compound shares the tetrahydronaphthalene-2-sulfonamide core with the target molecule. While the target compound has not itself been tested in this assay, the scaffold-level inhibitory activity confirms that the tetrahydronaphthalene-2-sulfonamide pharmacophore is competent for CA II engagement, differentiating this scaffold from simple benzenesulfonamides such as 4-(4-chlorobenzenesulfonamido)butanoic acid (CAS 36974-66-0, XLogP3-AA = 1.4) [2], for which no comparable CA II inhibition data are available.

Carbonic anhydrase Enzyme inhibition Sulfonamide pharmacology

Optimal Application Scenarios for 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid (CAS 870693-16-6) Based on Quantitative Differentiation


Medicinal Chemistry Campaigns Requiring Intermediate-to-High Lipophilicity Sulfonamide Building Blocks (logP 2.5–3.0 Range)

The target compound's measured logP of 2.698 places it in the optimal lipophilicity window for oral drug candidates (typically logP 1–3). For projects where a sulfonamide warhead must be paired with sufficient membrane permeability, this compound offers a quantifiable advantage over the fully aromatic naphthalene analog (XlogP 0.7) and the shorter propanoic acid analog (logP 1.3184) . Users can rationally select this building block when the design hypothesis requires a lipophilic tetrahydronaphthalene anchor with a C4 carboxylic acid handle for further derivatization.

Carbonic Anhydrase-Targeted Probe or Inhibitor Design Leveraging the Tetrahydronaphthalene Sulfonamide Scaffold

The tetrahydronaphthalene-2-sulfonamide core has demonstrated measurable inhibition of human carbonic anhydrase II (Ki = 94 μM for the closest tested analog) [1]. The target compound retains this pharmacophore while incorporating a butanoic acid linker that can serve as a conjugation handle for fluorophores, biotin, or solid-support attachment, making it suitable for chemical biology probe development aimed at carbonic anhydrase isoforms. The C4 linker provides an extended reach compared with the C3 propanoic analog, which may be advantageous for avoiding steric clashes in the enzyme active site.

Structure–Activity Relationship (SAR) Studies Exploring Linker Length and Ring Saturation Effects on Physicochemical and Biological Profiles

The target compound occupies a specific node in a matrix of structural variables: saturated vs. aromatic ring (ΔlogP ≈ 2.0) and C4 vs. C3 linker (ΔlogP ≈ 1.4) . Together with its closest analogs, it enables systematic SAR exploration of how incremental structural changes impact solubility, permeability, metabolic stability, and target engagement. Procurement of the target alongside its naphthalene and propanoic acid analogs allows head-to-head comparison in parallel assays, generating internally consistent datasets for medicinal chemistry optimization.

Conjugation Chemistry Requiring a Lipophilic Sulfonamide with a Terminal Carboxylic Acid Handle

The butanoic acid terminus provides a reactive carboxylic acid group suitable for amide bond formation, esterification, or activation as an acyl halide. The tetrahydronaphthalene ring confers higher lipophilicity (logP 2.698) than simple benzenesulfonamide alternatives (e.g., 4-(4-chlorobenzenesulfonamido)butanoic acid, XLogP3-AA = 1.4 [2]), which may improve handling of hydrophobic payloads or enhance retention on reverse-phase chromatography during purification.

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